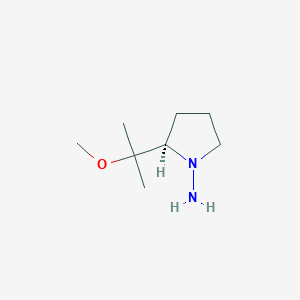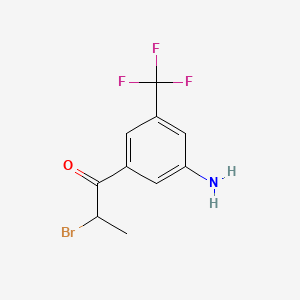
Benz(a)anthracene-5,6-dione, 7,12-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz(a)anthracene-5,6-dione, 7,12-dimethyl- is a polycyclic aromatic hydrocarbon with the molecular formula C20H16. It is a derivative of benz(a)anthracene, characterized by the presence of two methyl groups at the 7 and 12 positions and a quinone structure at the 5 and 6 positions. This compound is known for its carcinogenic properties and is widely used in scientific research to study cancer mechanisms and other biological processes .
準備方法
Synthetic Routes and Reaction Conditions
Benz(a)anthracene-5,6-dione, 7,12-dimethyl- can be synthesized through the oxidation of 1,8-dinitronaphthalene. The process involves reacting 1,8-dinitronaphthalene with an appropriate amount of sodium hydroxide solution to form 1,8-dinitrohydronaphthol. This intermediate is then oxidized in the presence of a suitable oxidizing agent, such as a metal salt, followed by acidification to yield benz(a)anthracene-5,6-dione, 7,12-dimethyl- .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthetic route mentioned above can be adapted for larger-scale production with appropriate scaling of reagents and reaction conditions.
化学反応の分析
Types of Reactions
Benz(a)anthracene-5,6-dione, 7,12-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to a hydroquinone form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more highly oxidized quinone derivatives, while reduction can produce hydroquinone forms .
科学的研究の応用
Benz(a)anthracene-5,6-dione, 7,12-dimethyl- is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Cancer Research: Due to its carcinogenic properties, it is used to induce tumors in laboratory animals to study cancer mechanisms and potential treatments.
Biological Studies: The compound is used to investigate the effects of polycyclic aromatic hydrocarbons on biological systems, including their impact on DNA and cellular processes.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules with potential biological activity.
作用機序
The carcinogenic effects of benz(a)anthracene-5,6-dione, 7,12-dimethyl- are primarily due to its ability to form DNA adducts, which can lead to mutations and cancer. The compound undergoes metabolic activation in the body, forming reactive intermediates that bind to DNA. This binding disrupts normal cellular processes and can initiate carcinogenesis . The molecular targets and pathways involved include the cytochrome P450 enzyme system, which plays a crucial role in the metabolic activation of the compound .
類似化合物との比較
Similar Compounds
Benz(a)anthracene: The parent compound without the methyl and quinone groups.
7,12-Dimethylbenz(a)anthracene: Similar structure but lacks the quinone functionality.
Benz(a)anthracene-7,12-dione: Lacks the methyl groups but has the quinone structure.
Uniqueness
Benz(a)anthracene-5,6-dione, 7,12-dimethyl- is unique due to the combination of its methyl groups and quinone structure, which contribute to its distinct chemical reactivity and biological activity. This combination makes it a valuable compound for studying specific mechanisms of carcinogenesis and other biological processes .
特性
CAS番号 |
10236-23-4 |
|---|---|
分子式 |
C20H14O2 |
分子量 |
286.3 g/mol |
IUPAC名 |
7,12-dimethylbenzo[a]anthracene-5,6-dione |
InChI |
InChI=1S/C20H14O2/c1-11-13-7-3-4-8-14(13)12(2)18-17(11)15-9-5-6-10-16(15)19(21)20(18)22/h3-10H,1-2H3 |
InChIキー |
QKHGETNNSJIVNT-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C3=CC=CC=C3C(=O)C(=O)C2=C(C4=CC=CC=C14)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B14066024.png)






![1-Methyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14066085.png)






